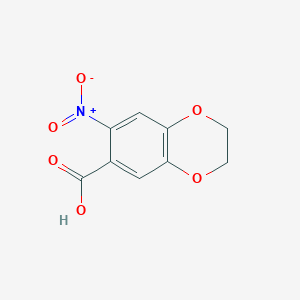

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

货号 B1334914

CAS 编号:

57672-33-0

分子量: 225.15 g/mol

InChI 键: QBFGQHROZQJASA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

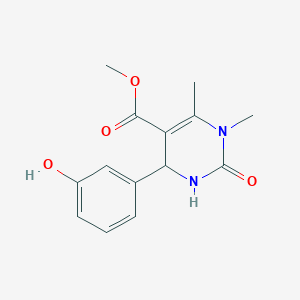

“7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid” is a chemical compound with the molecular formula C9H7NO6 . It is a derivative of 1,4-benzodioxan .

Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to our compound of interest, has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .科学研究应用

Synthesis Methods

- Synthesis Techniques : The compound has been synthesized from 4-hydroxy-3-nitrobenzoic acid through various processes like esterification, etherification, reductive cyclization, nitration, and hydrolysis. These methods are crucial for creating specific derivatives of the compound for research and application purposes (Yin Du-lin, 2007).

Antibacterial Properties

- Antibacterial Agent Development : Derivatives of 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid have been explored for their antibacterial properties. For instance, enoxacin, a derivative, showed broad and potent in vitro antibacterial activity and excellent in vivo efficacy on systemic infections (J. Matsumoto et al., 1984).

- Antimycobacterial Activities : Some derivatives have shown promising results against Mycobacterium tuberculosis, both in vitro and in vivo, making them potential candidates for treating mycobacterial infections (P. Senthilkumar et al., 2009).

Pharmaceutical Applications

- Anti-inflammatory Activity : Some studies have investigated the anti-inflammatory properties of carboxylic acids containing the 2,3-dihydro-1,4-benzodioxin subunit, which is structurally similar to 7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. These compounds have shown comparable potency to established anti-inflammatory drugs like Ibuprofen (M. T. Vazquez et al., 1996).

- Biofilm Inhibition and Cytotoxicity : New derivatives of the compound have been synthesized and evaluated for their biofilm inhibitory action against bacterial strains like Escherichia coli and Bacillus subtilis. Some derivatives displayed suitable inhibitory action and mild cytotoxicity, suggesting potential applications in controlling bacterial biofilms (M. Abbasi et al., 2020).

属性

IUPAC Name |

6-nitro-2,3-dihydro-1,4-benzodioxine-7-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c11-9(12)5-3-7-8(16-2-1-15-7)4-6(5)10(13)14/h3-4H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFGQHROZQJASA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387939 |

Source

|

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

CAS RN |

57672-33-0 |

Source

|

| Record name | 2,3-Dihydro-7-nitro-1,4-benzodioxin-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57672-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

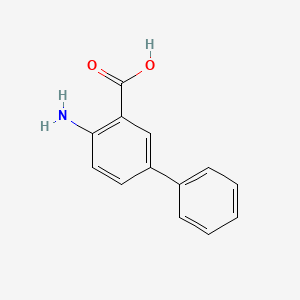

2-Amino-5-phenylbenzoic acid

4445-40-3

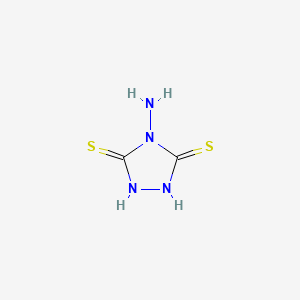

4-amino-4H-1,2,4-triazole-3,5-dithiol

3652-33-3

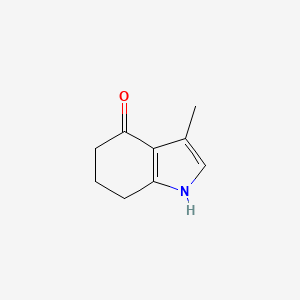

3-methyl-6,7-dihydro-1H-indol-4(5H)-one

6577-95-3

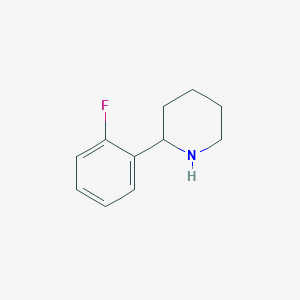

2-(2-Fluorophenyl)piperidine

383128-41-4

![3-methyl-N-[2,2,2-trichloro-1-(2-fluoroanilino)ethyl]benzamide](/img/structure/B1334853.png)

![[3-Acetyl-2-(4-fluoro-phenyl)-4-hydroxy-5-oxo-2,5-dihydro-pyrrol-1-yl]-acetic acid](/img/structure/B1334872.png)